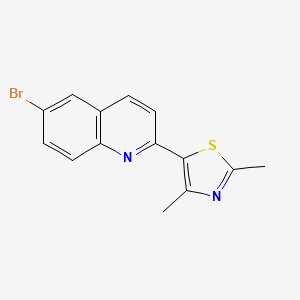![molecular formula C16H16ClN3O B12614115 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one CAS No. 648894-90-0](/img/structure/B12614115.png)
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound with the chemical formula C₁₆H₁₆ClN₃O This compound is known for its unique structure, which includes a hydrazinylidene group and a propylimino group attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
The synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one include:
- 4-[2-(4-Chlorophenyl)diazenyl]-2-methylcyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
648894-90-0 |
|---|---|
Molekularformel |
C16H16ClN3O |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)diazenyl]-2-(propyliminomethyl)phenol |
InChI |
InChI=1S/C16H16ClN3O/c1-2-9-18-11-12-10-15(7-8-16(12)21)20-19-14-5-3-13(17)4-6-14/h3-8,10-11,21H,2,9H2,1H3 |
InChI-Schlüssel |
GAPTXGXTDJRFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


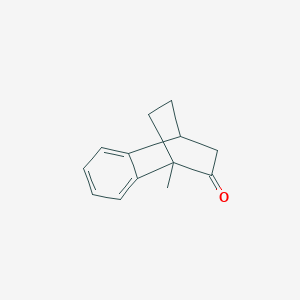
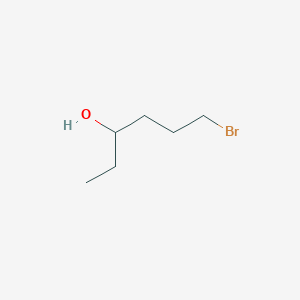

![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
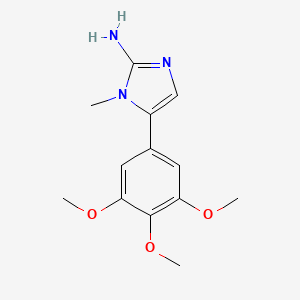
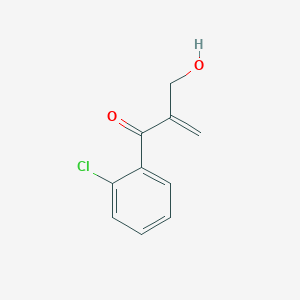
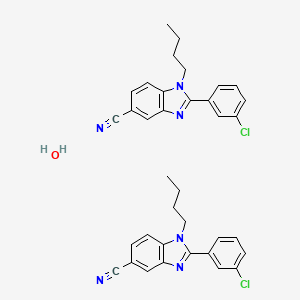
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
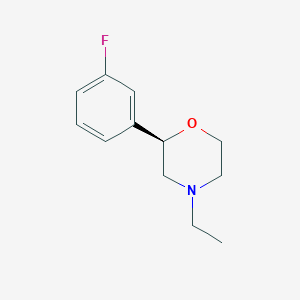
![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)
